molecular formula C12H20ClNO B13742325 (3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride CAS No. 25442-13-1

(3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride

Cat. No.: B13742325
CAS No.: 25442-13-1
M. Wt: 229.74 g/mol
InChI Key: PYNRDGYXIVTZFX-UHFFFAOYSA-N
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Description

(3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride is a chemical compound with a unique structure that includes a hydroxy group, a phenyl group, and a methylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride typically involves the reaction of 3-hydroxy-3-phenylpentan-2-one with methylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-phenylpentan-2-yl-methylazanium;chloride.

    Reduction: Formation of 3-hydroxy-3-phenylpentan-2-yl-methylamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of (3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-3-phenylpentane-2-carbamate
  • 3-hydroxy-N,N-dimethylbenzamide
  • 3-hydroxy-4-methyl-1-phenylpentan-1-one

Uniqueness

(3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylazanium group distinguishes it from other similar compounds and contributes to its specific reactivity and applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

25442-13-1

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

(3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride

InChI

InChI=1S/C12H19NO.ClH/c1-4-12(14,10(2)13-3)11-8-6-5-7-9-11;/h5-10,13-14H,4H2,1-3H3;1H

InChI Key

PYNRDGYXIVTZFX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(C)[NH2+]C)O.[Cl-]

Origin of Product

United States

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